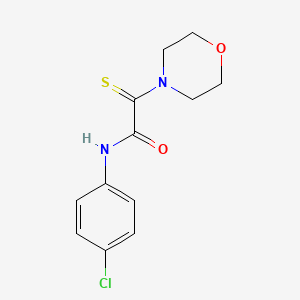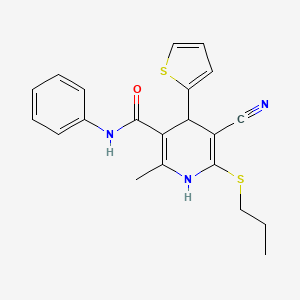
N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide, also known as CTX, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. CTX belongs to the family of thiosemicarbazones, which are organic compounds that contain a thiosemicarbazide functional group.
作用机制
The exact mechanism of action of N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide is not fully understood. However, it is known to act as an iron chelator, which means that it binds to iron ions and prevents them from participating in various cellular processes. Iron is essential for the growth and proliferation of cancer cells, and this compound's iron-chelating properties may explain its anti-cancer effects. In neurodegenerative disease research, this compound's iron-chelating properties may help to prevent the accumulation of iron in the brain, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
In addition to its iron-chelating properties, this compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels) in tumors, and modulate the immune system. This compound has also been shown to improve mitochondrial function, which is important for energy production in cells.
实验室实验的优点和局限性
One of the main advantages of using N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide in lab experiments is its high potency and selectivity. This compound has been shown to be effective at low concentrations, which reduces the risk of toxicity and side effects. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide. One area of interest is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of this compound's potential as a combination therapy with other anti-cancer agents or neuroprotective agents. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and its effects on various cellular processes.
合成方法
The synthesis of N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the intermediate product, which is then reacted with morpholine and thiosemicarbazide to yield the final product. This synthesis method has been optimized to produce high yields of pure this compound.
科学研究应用
N-(4-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide has been studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease. In infectious disease research, this compound has been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus.
属性
IUPAC Name |
N-(4-chlorophenyl)-2-morpholin-4-yl-2-sulfanylideneacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S/c13-9-1-3-10(4-2-9)14-11(16)12(18)15-5-7-17-8-6-15/h1-4H,5-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRKEJYXIFGNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4962858.png)
![N~1~-(2-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4962861.png)

![4-[1-cyano-2-(2-propoxy-1-naphthyl)vinyl]benzonitrile](/img/structure/B4962868.png)
![6-[(4-cyclopentyl-1-piperazinyl)carbonyl]-2-(4-methoxybenzyl)-1,3-benzoxazole](/img/structure/B4962869.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B4962883.png)
![1-isopropyl-4-(3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanoyl)piperazine](/img/structure/B4962891.png)

![2-(2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4962905.png)
![methyl 4-{[2-(2-fluorophenyl)-1-(4-methoxyphenyl)-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene]methyl}benzoate](/img/structure/B4962918.png)

![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4962928.png)
![3-chloro-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4962934.png)
